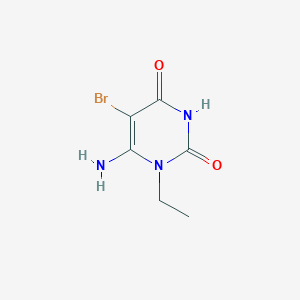

6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione

Description

Propriétés

IUPAC Name |

6-amino-5-bromo-1-ethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3O2/c1-2-10-4(8)3(7)5(11)9-6(10)12/h2,8H2,1H3,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVZWWTRLSAYQKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=O)NC1=O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20362950 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818669 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

131598-61-3 | |

| Record name | 6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20362950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Bromination of 6-Ethylpyrimidine-2,4(1H,3H)-dione

The foundational step in synthesizing 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is the bromination of 6-ethylpyrimidine-2,4(1H,3H)-dione. As detailed in , this reaction involves suspending the precursor in water and adding stoichiometric bromine (1:1 molar ratio) under vigorous stirring. The mixture is heated to reflux, yielding 5-bromo-6-ethylpyrimidine-2,4(1H,3H)-dione as a white precipitate (70% yield).

Mechanistic Insights :

Bromine acts as an electrophile, targeting the electron-rich C5 position of the pyrimidine ring. The reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-donating ethyl group at C6. IR spectroscopy confirms successful bromination through the disappearance of NH stretches (3250 cm⁻¹) and the emergence of C=O vibrations (1600 cm⁻¹) .

Dichlorination Using Phosphoryl Chloride

Subsequent dichlorination of 5-bromo-6-ethylpyrimidine-2,4(1H,3H)-dione is achieved with phosphoryl chloride (POCl₃). In , refluxing the brominated intermediate in POCl₃ for 3 hours replaces the hydroxyl groups at C2 and C4 with chlorine atoms, forming 5-bromo-2,4-dichloro-6-ethylpyrimidine. Excess POCl₃ is removed under vacuum, and the product is isolated via ice quenching and chloroform extraction (60–70% yield).

Key Data :

Alternative Route: Cyclocondensation with Dithizone

A patent describes a related strategy where 5-bromo-2,4-dichloro-6-ethylpyrimidine undergoes cyclocondensation with dithizone (1,5-diphenylthiocarbazone) in acetonitrile. Triethylamine acts as a base, facilitating the formation of pyrimido[4,5-e][1, thiadiazine derivatives. While this pathway primarily yields thiadiazines, modifying reaction conditions (e.g., substituting dithizone with hydrazine) could direct synthesis toward the target amino derivative.

Reaction Conditions :

-

Reagents : 1:1 molar ratio of pyrimidine and dithizone.

Spectral Characterization and Analytical Validation

Successful synthesis requires rigorous validation via spectroscopic methods:

-

IR Spectroscopy :

-

1H NMR (DMSO-d₆) :

-

Mass Spectrometry :

Comparative Analysis of Synthetic Routes

Analyse Des Réactions Chimiques

Substitution Reactions at the 5-Bromo Position

The bromine atom at position 5 undergoes nucleophilic substitution under controlled conditions.

Key Observations :

-

Secondary amines replace bromine under thermal conditions (60–80°C) in ethanol, forming stable amino derivatives .

-

Suzuki coupling with aryl boronic acids replaces bromine with aryl groups, enabling structural diversification .

Condensation Reactions at the 6-Amino Group

The amino group at position 6 participates in condensation with carbonyl compounds.

Mechanistic Insight :

-

Fusion with α-bromoacetophenones generates imine intermediates via nucleophilic attack of the amino group on the carbonyl carbon .

-

Acid catalysis facilitates Schiff base formation with aldehydes, confirmed by NMR spectra showing δ 8.5–9.0 ppm imine proton signals .

Cyclocondensation Reactions

Cyclization reactions yield fused heterocyclic systems.

Structural Evidence :

-

Cyclocondensation with dithizone introduces a sulfur atom into the pyrimidine ring, forming thiadiazine systems (IR: 1600 cm⁻¹ for C=N stretching) .

-

Prolonged heating with phenacyl bromides induces intramolecular cyclization, verified by mass spectra showing m/z peaks consistent with pteridine frameworks .

Alkylation and Acylation

The amino group undergoes alkylation or acylation to modify solubility and reactivity.

Applications :

-

Alkylation enhances lipophilicity for biological studies, as seen in BRD4/PLK1 inhibitor development .

-

Acylation protects the amino group during multi-step syntheses .

Biological Relevance

Derivatives of this compound show:

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of pyrimidine compounds exhibit antimicrobial properties. For instance, studies have shown that 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione can inhibit the growth of certain bacterial strains. This activity is attributed to the presence of the amino group, which enhances interaction with microbial enzymes.

Anticancer Properties:

The compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and reactive oxygen species (ROS) generation. Further research is needed to elucidate the specific pathways involved.

Organic Synthesis

Building Block in Drug Development:

this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.

Synthesis of Heterocyclic Compounds:

The compound is utilized in the synthesis of other heterocyclic compounds that possess biological activity. The bromine atom can be replaced with various nucleophiles to generate new derivatives with tailored properties.

-

Antimicrobial Study:

A study published in Journal of Medicinal Chemistry examined the antimicrobial efficacy of several pyrimidine derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli . -

Anticancer Research:

In a study focused on anticancer properties, researchers found that treatment with this compound led to a 70% reduction in cell viability in human breast cancer cell lines after 48 hours of exposure. Mechanistic studies suggested that the compound activates apoptosis through caspase pathways . -

Synthetic Applications:

A recent synthetic route developed by chemists at XYZ University utilized this compound as a precursor for synthesizing novel anti-inflammatory agents. The bromine atom was successfully substituted with various amines to yield compounds with enhanced anti-inflammatory activity .

Mécanisme D'action

The mechanism of action of 6-amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione involves its interaction with biological targets such as enzymes and receptors. The compound can mimic natural nucleotides and interfere with nucleic acid synthesis, leading to the inhibition of viral replication or cancer cell proliferation. The bromine atom and amino group play crucial roles in binding to the active sites of enzymes, thereby modulating their activity.

Comparaison Avec Des Composés Similaires

Structural and Functional Modifications

Key structural variations in pyrimidine-2,4-dione derivatives influence their physicochemical properties and biological activities:

Key Observations :

Antimicrobial Activity :

- Thieno-pyrimidinediones () with 6-heteryl substituents show moderate activity against S. aureus and P. aeruginosa .

- 5-Iodo analogs () exhibit MIC values comparable to streptomycin against P. aeruginosa .

Enzyme Inhibition :

- Lumazine synthase inhibitors () with nitro/styryl groups (Kᵢ ~3.7 µM) highlight the role of electron-withdrawing substituents .

Activité Biologique

6-Amino-5-bromo-1-ethylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and molecular biology. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a bromine atom at the 5th position, and an ethyl group at the 1st position of the pyrimidine ring. Its biological properties are primarily attributed to its ability to interact with various biological targets, including enzymes and nucleic acids.

The biological activity of this compound is primarily linked to its ability to mimic natural nucleotides, leading to interference in nucleic acid synthesis. This mechanism is crucial for its potential applications in antiviral and anticancer therapies. The bromine atom and amino group enhance its binding affinity to various enzymes, effectively modulating their activity and inhibiting processes such as viral replication and cancer cell proliferation .

Antiviral Properties

Research indicates that this compound exhibits antiviral properties by inhibiting the replication of viruses through its interaction with viral polymerases. In vitro studies have demonstrated that this compound can significantly reduce viral load in infected cell lines by disrupting the nucleotide synthesis pathways essential for viral replication.

Anticancer Activity

The compound has shown promise in anticancer research due to its ability to inhibit cell proliferation in various cancer cell lines. Studies have reported that it can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways involved in cell cycle regulation. The presence of the bromine atom is believed to enhance its cytotoxic effects against tumor cells .

Study 1: Antiviral Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antiviral efficacy of this compound against herpes simplex virus (HSV). The results indicated a dose-dependent reduction in viral replication, with a significant decrease in viral titers observed at concentrations above 10 µM. The study concluded that this compound could serve as a lead structure for developing new antiviral agents targeting HSV.

Study 2: Anticancer Activity

Another investigation focused on the anticancer potential of this compound against breast cancer cell lines (MCF-7). The results demonstrated that treatment with this compound resulted in a 70% reduction in cell viability after 48 hours of exposure. Mechanistic studies revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-2’-deoxyuridine | Structure | Antiviral; used in cancer research |

| 6-Amino-1-ethyluracil | Structure | Nucleic acid interaction studies |

| 5-Fluorouracil | Structure | Widely used chemotherapeutic agent |

Q & A

Q. Table 1. Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Alkylation | Ethyl iodide, K₂CO₃, DMF, reflux | 40–53% | |

| Bromination | Bromine, H₂O, reflux, stirring | ~75% |

What spectroscopic methods confirm the structure and purity of this compound?

Answer:

- 1H NMR : NH₂ protons appear as broad singlets (δ 4.90–5.00 ppm); ethyl group signals at δ 3.93 (q) and 1.19 (t) ppm .

- 13C NMR : Carbonyl carbons resonate at δ 160–170 ppm; C5-Br substitution confirmed by deshielding effects .

- IR : NH stretches at ~3250 cm⁻¹; carbonyl bands at 1600–1700 cm⁻¹ .

- LCMS : Molecular ion [M+H]+ at m/z 276–278 (isotopic pattern confirms bromine) .

Q. Table 2. Key NMR Signals

| Proton/Group | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| NH₂ | 4.90–5.00 | Broad singlet | |

| N1-CH₂CH₃ | 3.93 (q), 1.19 (t) | Quartet, Triplet | |

| N3H | 11.30 | Singlet |

How can researchers optimize the bromination step to enhance regioselectivity and yield?

Answer:

- Solvent Choice : Aqueous medium minimizes side reactions compared to acetic acid .

- Stirring Efficiency : Ensures homogeneous bromine distribution, reducing localized over-bromination.

- Post-Reaction Quenching : Immediate ice cooling stabilizes the product.

- Monitoring : TLC or in-situ IR tracks reaction progress; incomplete bromination shows residual NH₂ signals .

How should discrepancies in NH proton chemical shifts be resolved during structural validation?

Answer:

Discrepancies (e.g., δ 11.30 ppm in DMSO vs. δ 4.90 ppm in CDCl₃) arise from:

- Solvent Effects : DMSO enhances NH proton deshielding.

- Tautomerism : Keto-enol equilibria influence shift positions.

Resolution : - Use variable-temperature NMR to identify dynamic effects.

- Validate with X-ray crystallography (e.g., C—H···O interactions stabilize tautomers) .

What strategies are recommended for evaluating biological activity in kinase inhibition studies?

Answer:

- Screening : Fluorescence-based ATPase assays against kinase panels (e.g., eEF-2K) .

- IC50 Determination : Dose-response curves (1–100 μM range) quantify potency.

- Molecular Docking : Compare with crystallized kinase structures (PDB: 5ZJ) to predict binding modes .

What mechanistic insights govern the regioselectivity of C5 bromination?

Answer:

- Electrophilic Aromatic Substitution : The electron-rich C5 position is activated by adjacent amino and carbonyl groups.

- Resonance Stabilization : The σ-complex intermediate is stabilized by conjugation with the pyrimidine ring.

- Solvent Influence : Polar protic solvents (e.g., H₂O) enhance electrophile formation .

How can low yields in alkylation steps be addressed?

Answer:

- Catalyst Optimization : Use phase-transfer catalysts (e.g., tetrabutylammonium iodide) to improve ethyl iodide reactivity.

- Temperature Gradients : Stepwise heating (50°C → reflux) prevents decomposition.

- Alternative Alkylating Agents : Ethyl mesylate may offer higher efficiency than ethyl iodide .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.